6-(Trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one
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Overview
Description
6-(Trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one is a compound that features a trifluoromethyl group attached to a dihydroquinolinone structure. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of molecules, often enhancing their stability, lipophilicity, and biological activity. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique structural and functional properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one typically involves the introduction of the trifluoromethyl group into a quinolinone precursor. One common method is the radical trifluoromethylation of carbon-centered intermediates. This process can be catalyzed by photoredox catalysts under visible light irradiation, using reagents such as trifluoromethyl iodide (CF3I) and a suitable photocatalyst like Ir(dF(CF3)ppy)2(dtbbpy) .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and improved yields. The use of robust catalysts and optimized reaction parameters ensures the efficient production of this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can yield dihydroquinolinone derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinolinone and dihydroquinolinone derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
6-(Trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a valuable tool in studying biological processes and developing new bioactive molecules.
Industry: The compound is used in the development of advanced materials, including liquid crystals and polymers
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzymes or receptors involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylbenzene: A simpler aromatic compound with a trifluoromethyl group.
Trifluoromethylpyridine: A heterocyclic compound with a trifluoromethyl group attached to a pyridine ring.
Trifluoromethylindole: A compound with a trifluoromethyl group attached to an indole structure
Uniqueness
6-(Trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one is unique due to its combination of a trifluoromethyl group with a dihydroquinolinone structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C10H8F3NO |
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Molecular Weight |
215.17 g/mol |
IUPAC Name |
6-(trifluoromethyl)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C10H8F3NO/c11-10(12,13)7-2-3-8-6(5-7)1-4-9(15)14-8/h2-3,5H,1,4H2,(H,14,15) |
InChI Key |
UHMJEWCPJNUYBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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